Isoform-Selective CS-ΔEx4 Binding versus Full-Length Citrate Synthase: Confirmed Target Specificity
6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (ZINC110492) demonstrates selective binding to CS-ΔEx4, a splice variant of citrate synthase that lacks exon 4, while showing no detectable binding to full-length citrate synthase (CS-FL) . This binary selectivity profile (positive binding to the splice isoform versus negative binding to the full-length protein) establishes the compound as a defined molecular probe for distinguishing CS-ΔEx4-mediated biology from canonical citrate synthase function. In contrast, no other dibenzo-azepine-dione derivative has been reported with verified isoform selectivity for any citrate synthase variant.
| Evidence Dimension | Target binding selectivity (isoform discrimination) |
|---|---|
| Target Compound Data | Binds CS-ΔEx4; No binding to CS-FL |
| Comparator Or Baseline | CS-FL (full-length citrate synthase) as negative binding control |
| Quantified Difference | Qualitative discrimination: positive versus no detectable binding |
| Conditions | Binding assay conditions (specific assay platform not detailed in available vendor documentation) |
Why This Matters
This binary isoform selectivity cannot be achieved with any other commercially available dibenzo-azepine-dione analog, making this compound the only validated chemical probe for dissecting CS-ΔEx4-specific functions in cancer metabolism.
